Array ( [bid] => 2532610 ) Buy 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride | 673434-79-2

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Catalog No.
S2821036
CAS No.
673434-79-2
M.F
C10H12Cl2N2S
M. Wt
263.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole ...

CAS Number

673434-79-2

Product Name

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride

Molecular Formula

C10H12Cl2N2S

Molecular Weight

263.18

InChI

InChI=1S/C10H11ClN2S.ClH/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H

InChI Key

YRPRWAAQLVWVMW-UHFFFAOYSA-N

SMILES

C1CN=C(N1)SCC2=CC=CC=C2Cl.Cl

solubility

not available

2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2S and a molecular weight of 263.19 g/mol. This compound is characterized by the presence of a thioether linkage and an imidazole ring, which contributes to its diverse biological activities. It is typically available in a purity of around 95% and is used extensively in research settings for its potential pharmacological properties .

There is currently no scientific literature available on the specific mechanism of action of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride.

Due to the lack of specific information on this compound, it's important to consider potential hazards associated with similar structures:

  • Skin and eye irritation: The presence of the chloride ion and the aromatic ring system suggests potential irritation to the skin and eyes upon contact.
  • Acute toxicity: Depending on the specific functional groups, the compound could exhibit some degree of oral, dermal, or inhalation toxicity.

The chemical behavior of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride can be attributed to its functional groups. The imidazole ring can participate in nucleophilic substitution reactions, while the thioether group may undergo oxidation or cleavage under certain conditions. Additionally, the compound can interact with various electrophiles due to the nucleophilic nature of the sulfur atom in the thioether linkage .

This compound has been studied for its antimicrobial and antitumor activities. Imidazole derivatives, including 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, have shown significant promise in inhibiting bacterial growth and exhibiting cytotoxic effects against cancer cells. Research indicates that these compounds can target specific pathways involved in cell proliferation and survival, making them candidates for further development as therapeutic agents .

The synthesis of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves multi-step organic reactions. One common method includes:

  • Formation of the Imidazole Ring: Starting from appropriate precursors such as aldehydes and amines.
  • Thioether Formation: Introducing the thioether group through a reaction with chlorinated benzyl compounds.
  • Hydrochloride Salt Formation: Converting the base form into its hydrochloride salt by treatment with hydrochloric acid.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

The applications of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride are diverse:

  • Pharmaceutical Research: Used as a lead compound for developing new antimicrobial and antitumor agents.
  • Biological Studies: Employed in studies investigating the mechanisms of action of imidazole derivatives on microbial and cancerous cells.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving this compound have focused on its binding affinities to various biological targets, including enzymes and receptors. The unique structure of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride allows it to interact with multiple biological pathways, making it a valuable tool in pharmacological research. Studies have revealed that it may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects .

Several compounds share structural similarities with 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-[(3-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochlorideContains a thioether group and imidazole ringDifferent halogen substitution on benzyl group
2-Chloromethyl-4,5-dihydro-1H-imidazole HydrochlorideLacks the thioether linkage; simpler structurePrimarily used as an impurity reference material
2-[(4-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochlorideSimilar thioether structure with different chlorinationVariations in biological activity based on substitution

The uniqueness of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride lies in its specific substitution pattern on both the imidazole ring and the benzyl group, which influences its biological activity and potential therapeutic applications .

Multi-Step Organic Synthesis Pathways

Thioether Linkage Formation Strategies

The thioether moiety in 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is typically constructed via nucleophilic displacement or metal-catalyzed coupling. Two prominent methods include:

  • Phosphonium Salt-Mediated Thiol Addition
    A regioselective approach involves generating a phosphonium salt intermediate on the imidazoline core, followed by thiolate nucleophilic attack. For example, treatment of 4,5-dihydro-1H-imidazole with phosphorus reagents (e.g., PPh₃·Cl₂) forms a 4-phosphonium salt, which reacts with 2-chlorobenzyl thiol under basic conditions to yield the thioether linkage [2]. This method achieves exclusive regioselectivity at the 4-position of the heterocycle, with yields exceeding 80% for analogous substrates [2].

  • Copper-Catalyzed Thioetherification
    Copper(II) triflate [Cu(OTf)₂] catalyzes the direct coupling of 2-chlorobenzyl alcohols with thiols via an S~N~1-type mechanism. The reaction proceeds through in situ carbocation formation, enabling efficient C–S bond formation under mild conditions (25°C, dichloromethane) [5]. This method is particularly effective for tertiary benzyl alcohols, with yields ranging from 65% to 96% [5].

Table 1: Comparison of Thioether Formation Strategies

MethodConditionsYield RangeRegioselectivity
Phosphonium Salt [2]NaH, THF, 0°C to RT70–92%Exclusive (C4)
Cu(OTf)₂ Catalysis [5]Cu(OTf)₂ (3 mol%), DCM, 25°C65–96%N/A

Cyclization Techniques for Imidazoline Core Construction

The 4,5-dihydro-1H-imidazole core is synthesized via cyclization of 1,2-diamine precursors with thiocarbonyl reagents. For instance, reacting ethylenediamine with thiourea derivatives under acidic conditions generates the imidazoline-2-thione intermediate, which is subsequently alkylated to introduce the 2-chlorobenzyl group [4]. Key considerations include:

  • Solvent Selection: Acetone or ethanol facilitates high conversion rates by stabilizing reactive intermediates [4].
  • Base Optimization: Piperidine outperforms weaker bases (e.g., K₂CO₃) in deprotonating thiols during alkylation, achieving >90% yield for analogous structures [4].

Catalytic Approaches in Imidazoline Synthesis

Acid-Mediated Condensation Protocols

Lewis acids such as Cu(OTf)₂ enable efficient imidazoline-thioether synthesis through carbocation intermediacy. For example, 2-chlorobenzyl alcohol reacts with 4,5-dihydro-1H-imidazole-2-thiol in the presence of Cu(OTf)₂ (3 mol%), forming the target compound via an S~N~1 pathway [5]. The reaction exhibits broad functional group tolerance, accommodating primary, secondary, and tertiary alcohols [5].

Table 2: Acid-Mediated Thioetherification Conditions

Substrate TypeCatalyst LoadingTemperatureYield (%)
Primary Benzyl Alcohol3 mol% Cu(OTf)₂25°C85–96
Tertiary Benzyl Alcohol5 mol% Cu(OTf)₂40°C65–78

Purification and Yield Optimization Challenges

Purification of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is complicated by its hygroscopic nature and sensitivity to oxidation. Critical steps include:

  • Chromatography: Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted thiols and phosphonium salts [2].
  • Crystallization: Recrystallization from ethanol/water mixtures (4:1) enhances purity (>98%) but reduces yields by 10–15% due to solubility limitations [1].
  • Storage: Long-term stability requires storage under inert atmosphere at -20°C to prevent thioether oxidation [1].

Yield optimization strategies focus on:

  • Stoichiometric Adjustments: A 1.1:1 thiol-to-imidazoline ratio minimizes side reactions [2].
  • Reaction Time: Extending thiolation to 24 hours improves yields by 12% for sterically hindered substrates [5].

The hydrochloride salt form of 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole exhibits enhanced solubility characteristics compared to its free base analog. The compound demonstrates high water solubility exceeding 50 mg/mL, which represents a significant improvement over typical organic thioether compounds [1]. This enhanced aqueous solubility is attributed to the ionic nature of the hydrochloride salt, where the protonated imidazoline nitrogen forms strong electrostatic interactions with water molecules through hydrogen bonding networks.

Salt formation dynamics play a crucial role in the compound's physicochemical behavior. The hydrochloride salt is formed through protonation of the more basic nitrogen atom (N-3) in the imidazoline ring, which has a calculated pKa value in the range of 7-8 based on structural analogs of imidazoline derivatives [2]. This protonation event creates a stable imidazolinium chloride salt with enhanced crystalline properties and improved handling characteristics for pharmaceutical applications.

The compound also exhibits excellent solubility in polar aprotic solvents including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) [1]. This broad solubility profile makes it suitable for various synthetic transformations and formulation approaches. The 2-chlorobenzyl substituent contributes additional steric bulk while maintaining favorable solubility through the aromatic system's π-π interactions with solvent molecules.

Solvent SystemSolubilityMechanism
Water>50 mg/mLIonic hydration, hydrogen bonding
DMFHighDipolar interactions, solvation of ionic species
DMSOHighStrong donor-acceptor interactions
EthanolModerateMixed polar/ionic solvation

Thermal Stability and Degradation Pathways

Thermal analysis of imidazoline derivatives structurally related to 2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride reveals multi-stage decomposition patterns with distinct temperature-dependent pathways [3] [4] [5]. The compound exhibits thermal stability up to approximately 200-208°C under inert conditions, with lower stability (191-197°C) observed in oxidizing atmospheres.

Primary decomposition pathway initiates between 230-237°C and involves the cleavage of key structural bonds. The first major degradation step is characterized by the breaking of carbon-nitrogen bonds in the imidazoline ring system, leading to the emission of small volatile molecules including methanol equivalents and formation of radical intermediates capable of further reactions [3] [4] [5].

The secondary decomposition stage occurs between 370°C (inert conditions) and 360°C (oxidizing conditions). This stage involves the simultaneous cleavage of multiple bond types including N-N and C-C bonds within the heterocyclic framework. Major gaseous products detected during this phase include hydrogen cyanide (HCN), molecular nitrogen (N₂), and carbon dioxide (CO₂), along with other radical fragments that undergo subsequent clustering reactions [3] [4] [5].

Complete thermal decomposition is achieved at approximately 490°C, producing a complex mixture of degradation products including ammonia (NH₃), hydrogen cyanide (HCN), isocyanic acid (HNCO), and various aromatic amine fragments [3] [4] [5]. Under oxidizing conditions, an additional decomposition stage involves the oxidation of carbonaceous residues, generating carbon dioxide (CO), carbon monoxide (CO), and water vapor (H₂O).

Temperature Range (°C)Decomposition StageMajor ProductsMechanism
200-230Initial stabilityMinimal degradationThermal motion
230-237Primary decompositionMethanol, radicalsBond cleavage
360-370Secondary decompositionHCN, N₂, CO₂Ring fragmentation
~490Complete decompositionNH₃, HNCO, aromaticsTotal breakdown

Nucleophilic Reactivity at Thioether and Imidazoline Moieties

The thioether sulfur atom represents the most nucleophilic site within the molecular structure, exhibiting high reactivity toward various electrophilic species [6] [7] [8] [9] [10]. The sulfur center functions as a σ-nucleophile with significant electron density, making it susceptible to oxidation reactions that convert the thioether to sulfoxide and subsequently to sulfone derivatives. This oxidation pathway is particularly important in biological systems where reactive oxygen species (ROS) can rapidly convert thioethers through nucleophilic attack mechanisms [10] [11].

Electrophilic alkylation at the sulfur center proceeds through standard nucleophilic substitution pathways. The thioether sulfur can undergo S-alkylation with suitable electrophiles, including alkyl halides and activated aromatic compounds, following typical SN2 kinetics for primary and secondary electrophiles [12] [13]. The electron-rich nature of sulfur makes it preferentially reactive compared to nitrogen centers under most reaction conditions.

The imidazoline nitrogen atoms exhibit differentiated nucleophilic behavior based on their chemical environment. The N-1 nitrogen (NH group) can be deprotonated under basic conditions to generate a nucleophilic imidazolide anion capable of alkylation reactions [14] [15] [16]. This deprotonated form participates in nucleophilic substitution reactions with alkyl halides, following established imidazole alkylation protocols where the neutral imidazole proceeds through an SE2' mechanism while the anionic form follows SE2cB kinetics [17].

The N-3 nitrogen in the dihydroimidazole ring system exhibits lower nucleophilicity compared to N-1, particularly in the protonated hydrochloride salt form where it carries a positive charge [14] [15]. However, under neutral or basic conditions, this nitrogen can participate in coordination reactions with metal centers or hydrogen bonding interactions.

Regioselectivity considerations are crucial for synthetic applications. Nucleophilic reactivity follows the order: sulfur > N-1 (deprotonated) > N-3, with the C-2 position serving as an electrophilic center susceptible to nucleophilic attack [18]. The 2-chlorobenzyl substituent provides additional steric hindrance that can influence reaction selectivity and kinetics.

Nucleophilic SiteRelative ReactivityPreferred ElectrophilesReaction Type
Thioether SHighROS, alkyl halides, oxidantsOxidation, alkylation
Imidazoline N-1Moderate (basic conditions)Alkyl halides, acyl chloridesN-alkylation, acylation
Imidazoline N-3Low (salt form)Metal centers, H-bond acceptorsCoordination, H-bonding
C-2 PositionElectrophilicNucleophiles (amines, alkoxides)Nucleophilic substitution

Dates

Last modified: 08-17-2023

Explore Compound Types